molecular formula C10H11N3O B12921938 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline CAS No. 88499-54-1

2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline

Cat. No.: B12921938
CAS No.: 88499-54-1
M. Wt: 189.21 g/mol
InChI Key: FPJZCDRDQUCBED-UHFFFAOYSA-N
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Description

2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing an oxygen and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This intermediate is then reacted with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired oxadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can produce a variety of substituted aniline derivatives .

Scientific Research Applications

2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1,3,4-oxadiazol-2-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s oxadiazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an oxadiazole ring and an aniline moiety makes it a versatile compound for various applications .

Properties

CAS No.

88499-54-1

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline

InChI

InChI=1S/C10H11N3O/c1-7-12-13-10(14-7)6-8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3

InChI Key

FPJZCDRDQUCBED-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CC2=CC=CC=C2N

Origin of Product

United States

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